molecular formula C12H10N2O4S B6391806 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid CAS No. 1261891-44-4

2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid

Cat. No.: B6391806
CAS No.: 1261891-44-4
M. Wt: 278.29 g/mol
InChI Key: DGVRVXQSAQQZMR-UHFFFAOYSA-N
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Description

2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is a complex organic compound that features a thiophene ring substituted with a methoxycarbonyl group and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

  • Step 1: Synthesis of the Thiophene Derivative

      Reagents: 3-bromothiophene, methoxycarbonyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

      Reaction: 3-bromothiophene reacts with methoxycarbonyl chloride to form 5-(methoxycarbonyl)thiophene.

  • Step 2: Suzuki–Miyaura Coupling

      Reagents: 5-(methoxycarbonyl)thiophene, 2-amino-5-borononicotinic acid, palladium catalyst

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., ethanol), elevated temperature

      Reaction: The thiophene derivative undergoes coupling with 2-amino-5-borononicotinic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and isonicotinic acid moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is unique due to the combination of the thiophene ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-5-(5-methoxycarbonylthiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-12(17)9-2-6(5-19-9)8-4-14-10(13)3-7(8)11(15)16/h2-5H,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVRVXQSAQQZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687907
Record name 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-44-4
Record name 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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